Cas no 2411201-99-3 (2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one)

2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one is a specialized organic compound featuring a pyrrolopyrazine core with a chloro-substituted propanone moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of bioactive molecules. The presence of both a chloro and carbonyl group enhances its reactivity, enabling selective modifications for targeted applications. This compound exhibits potential utility in medicinal chemistry, serving as a precursor for the development of novel therapeutic agents. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, supporting high-precision chemical transformations. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive functional groups.
2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one structure
2411201-99-3 structure
Product Name:2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one
CAS No:2411201-99-3
MF:C16H17ClN2O
MW:288.771982908249
CID:6367927
PubChem ID:145887683
Update Time:2025-10-30

2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one
    • 2411201-99-3
    • Z1562128787
    • 2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one
    • EN300-7559465
    • Inchi: 1S/C16H17ClN2O/c1-12(17)16(20)19-11-10-18-9-5-8-14(18)15(19)13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3
    • InChI Key: WFRNLXZHFAXHDJ-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CCN2C=CC=C2C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 288.1029409g/mol
  • Monoisotopic Mass: 288.1029409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 25.2Ų

2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559465-0.05g
2-chloro-1-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one
2411201-99-3 95.0%
0.05g
$212.0 2025-03-22

Additional information on 2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one

Introduction to 2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one (CAS No. 2411201-99-3)

2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one is a complex organic compound with the CAS registry number 2411201-99-3. This compound belongs to the class of heterocyclic compounds, which are widely studied in organic chemistry due to their unique properties and potential applications in various fields. The structure of this compound is characterized by a pyrrolopyrazine ring system fused with a phenyl group and a chlorinated propanone moiety. Recent studies have highlighted its potential in drug discovery and materials science.

The pyrrolo[1,2-a]pyrazine core of this compound is a bicyclic structure that combines the properties of both pyrrole and pyrazine rings. This unique arrangement provides the molecule with aromatic stability and electronic versatility, making it an attractive candidate for further research. The chloro substituent at position 2 of the propanone group introduces additional electronic effects, which can influence the compound's reactivity and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-one through multi-component reactions and catalytic processes. These methods not only improve the yield but also reduce the environmental footprint of the synthesis. The compound's ability to undergo various functional group transformations has made it a valuable intermediate in organic synthesis.

In terms of applications, CAS No. 2411201-99-3 has shown promise in the development of new pharmaceutical agents. Its structural features make it a potential candidate for targeting specific biological pathways, such as kinase inhibitors or G-protein coupled receptor modulators. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways, suggesting its potential role in treating diseases like cancer or neurodegenerative disorders.

Beyond pharmaceutical applications, this compound has also been explored in materials science for its potential use in organic electronics. The conjugated system within the molecule allows for efficient electron delocalization, which is a desirable property for semiconducting materials. Researchers are investigating its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where such properties are highly sought after.

The study of CAS No. 2411201-99-CAS No. 3 has also contributed to our understanding of heterocyclic chemistry. Its synthesis and reactivity provide insights into the behavior of similar compounds, paving the way for the design of new molecules with tailored properties. Collaborative efforts between chemists and biologists have further expanded its scope into interdisciplinary research areas.

In conclusion, CAS No. 24-CAS No. 3 represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a crucial role in both academic and industrial settings.

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